DL-Mevalonolactone-4,4,5,5,6,6,6-D7
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Overview
Description
DL-Mevalonolactone-4,4,5,5,6,6,6-D7, also known as (±)-Mevalonolactone-4,4,5,5,6,6,6-D7, is a deuterium-labeled compound. It is the δ-lactone form of mevalonic acid, a crucial precursor in the mevalonate pathway. This pathway is essential for the biosynthesis of terpenes and steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into DL-Mevalonolactone. The process involves the deuteration of mevalonic acid, followed by lactonization to form the δ-lactone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure high purity and yield. The compound is then purified and characterized using various analytical techniques .
Chemical Reactions Analysis
Types of Reactions
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 undergoes several types of chemical reactions, including:
Oxidation: Conversion to mevalonic acid.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include mevalonic acid, reduced mevalonolactone derivatives, and various substituted compounds .
Scientific Research Applications
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in metabolic studies.
Biology: Investigates the role of the mevalonate pathway in cellular processes.
Medicine: Studies the effects of mevalonate pathway inhibitors, such as statins, on cholesterol biosynthesis.
Industry: Utilized in the production of terpenes and steroids
Mechanism of Action
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 exerts its effects by participating in the mevalonate pathway. It serves as a precursor for the synthesis of isopentenyl pyrophosphate, which is the basis for all terpenoids. The compound affects mitochondrial membrane potential, NAD(P)H content, and calcium retention capacity in the brain, leading to mitochondrial swelling .
Comparison with Similar Compounds
Similar Compounds
- DL-Mevalonolactone-4,4,5,5-D4
- Mevalonic acid
- Mevalonolactone
Uniqueness
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate quantitation is essential .
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5,5,6,6-tetradeuterio-4-hydroxy-4-(trideuteriomethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i1D3,2D2,3D2 |
InChI Key |
JYVXNLLUYHCIIH-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C1(C(OC(=O)CC1(C([2H])([2H])[2H])O)([2H])[2H])[2H] |
Canonical SMILES |
CC1(CCOC(=O)C1)O |
Origin of Product |
United States |
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